1-[(2-Chloro-5-methylphenyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Chloro-5-methylphenyl)methyl]piperazine is an organic compound with the molecular formula C11H15ClN2 It is a derivative of piperazine, a heterocyclic amine, and features a chlorinated methylphenyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chloro-5-methylphenyl)methyl]piperazine typically involves the reaction of 2-chloro-5-methylbenzyl chloride with piperazine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene, and the mixture is heated to reflux to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chloro-5-methylphenyl)methyl]piperazine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
Nucleophilic substitution: Products include substituted piperazines with various functional groups replacing the chlorine atom.
Oxidation: Products include N-oxides and other oxidized derivatives.
Reduction: Products include reduced amines and other reduced forms of the compound.
Scientific Research Applications
1-[(2-Chloro-5-methylphenyl)methyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies investigating the effects of piperazine derivatives on biological systems, including their potential as antimicrobial or anticancer agents.
Industrial Applications: It is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(2-Chloro-5-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)piperazine: Similar structure but lacks the methyl group on the phenyl ring.
1-(4-Chlorophenyl)piperazine: Chlorine atom is positioned differently on the phenyl ring.
1-(2,5-Dimethylphenyl)piperazine: Contains an additional methyl group on the phenyl ring.
Uniqueness
1-[(2-Chloro-5-methylphenyl)methyl]piperazine is unique due to the specific positioning of the chlorine and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct pharmacological properties and applications compared to other piperazine derivatives.
Properties
Molecular Formula |
C12H17ClN2 |
---|---|
Molecular Weight |
224.73 g/mol |
IUPAC Name |
1-[(2-chloro-5-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17ClN2/c1-10-2-3-12(13)11(8-10)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3 |
InChI Key |
ORKMGNAWQGSMEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)CN2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.